One of the primary applications of DMSEED lies in its role as a derivatization reagent in analytical chemistry [1]. Derivatization involves modifying a molecule to improve its properties for analysis using techniques like gas chromatography (GC) or mass spectrometry (MS). DMSEED can react with functional groups like carboxylic acids, phenols, and alcohols, forming volatile silyl derivatives. These derivatives are more readily separated and identified by analytical instruments compared to the underivatized compounds [1].
Here's a source for further reading on derivatization techniques:
Dimethylsilyldiethylamine is an organosilicon compound with the molecular formula and a molecular weight of 131.29 g/mol. It is classified as a silanamine, specifically a derivative of dimethylamine where two ethyl groups are attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly as a reagent for the conversion of hydroxy groups into hydrodimethylsilyl ethers. It has a boiling point of approximately 109-110 °C and is characterized by its colorless appearance and strong odor .
Dimethylsilyldiethylamine can be synthesized through several methods:
Dimethylsilyldiethylamine finds applications primarily in:
Dimethylsilyldiethylamine shares structural similarities with other organosilicon compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Diethyldimethylsilanamine | C6H17NSi | Similar structure; used in similar applications |
N,N-Di-n-propyldimethylsilanamine | C9H21NSi | Longer alkyl chains; different reactivity |
N,N-Diisopropylaminodimethysilane | C9H21NSi | Bulky substituents; altered sterics |
Trimethoxysilane | C3H10O3Si | Different functional groups; used as coupling agent |
1,1,3,3-Tetramethyldisilazane | C6H18N2Si2 | Commonly used silylating agent; more sterically hindered |
Uniqueness: Dimethylsilyldiethylamine is unique due to its specific combination of ethyl groups on nitrogen and dimethyl groups on silicon, which influence its reactivity profile and applications compared to other similar compounds. Its ability to efficiently convert hydroxy groups into silyl ethers distinguishes it from more commonly used silanes like 1,1,3,3-tetramethyldisilazane .
Flammable;Irritant